molecular formula C15H19N5O3S B2933870 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1798537-92-4

4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2933870
CAS RN: 1798537-92-4
M. Wt: 349.41
InChI Key: VVQDXLBMYZZANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized, investigated for their binding affinity against human carbonic anhydrases, showing low nanomolar affinity against cancer-related isoforms with potential for further development of selective inhibitors (Balandis et al., 2020).
  • The synthesis of thienyl-substituted pyridinium salts and their characterization for second-order nonlinear optical properties, demonstrating their potential in the field of materials science for optical applications (Li et al., 2012).

Biological Activities

  • Triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were synthesized, displaying antimicrobial and antioxidant activities. Molecular docking studies suggested these compounds as inhibitors against GlcN-6-P synthase, indicating their potential in drug discovery (Flefel et al., 2018).
  • Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties were synthesized, evaluated as inhibitors of human carbonic anhydrase isoforms. Some compounds showed potent activity against tumor-associated isoforms, with cytotoxic activities comparable to clinically used drugs (Ghorab et al., 2014).

Potential for Drug Development

  • The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists were explored, indicating the relevance of such compounds in the development of targeting preparations for the prevention of HIV-1 infection, highlighting the potential of these compounds in medicinal chemistry (Cheng De-ju, 2015).

properties

IUPAC Name

N,N-dimethyl-4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-18(2)24(22,23)14-5-3-12(4-6-14)15(21)19-9-7-13(11-19)20-10-8-16-17-20/h3-6,8,10,13H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQDXLBMYZZANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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